(2-Amino-5-bromo-4-methylphenyl)methanol
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Overview
Description
(2-Amino-5-bromo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenol, where the phenyl ring is substituted with an amino group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-4-methylphenyl)methanol typically involves the bromination of 2-amino-4-methylphenol followed by a reduction reaction. The bromination can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-amino-5-bromo-4-methylphenol is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromo-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-5-bromo-4-methylbenzaldehyde or 2-amino-5-bromo-4-methylacetophenone.
Reduction: Formation of 2-amino-5-bromo-4-methylphenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-bromo-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromo-4-methylphenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromophenol: Similar structure but lacks the methyl group.
2-Amino-4-methylphenol: Similar structure but lacks the bromine atom.
2-Amino-5-bromo-4-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2-Amino-5-bromo-4-methylphenyl)methanol is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-amino-5-bromo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4,10H2,1H3 |
InChI Key |
SAIQWSMSLQELSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)N |
Origin of Product |
United States |
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